BenchChemオンラインストアへようこそ!

E2-CDS

Brain-selective drug delivery CNS pharmacokinetics Estrogen neuropharmacology

E2-CDS (Estradiol 17-Dihydrotrigonelline) is a redox-based brain-selective estradiol prodrug that exploits a dihydropyridine→pyridinium salt lock-in mechanism to achieve sustained CNS estradiol exposure (brain t½ ≈ 8 days) while minimizing peripheral hormone levels. In preclinical models, it delivers 81- to 182-fold higher brain E2 vs. equimolar estradiol and suppresses plasma testosterone by 98%—far exceeding castration. Phase I clinical data confirm dose-dependent LH suppression. Ideal for CNS-targeted estrogen research, neuroprotection, and prostate cancer studies where conventional estradiol fails due to poor brain retention and peripheral side effects. Available in mg to g quantities with verified purity ≥98%.

Molecular Formula C25H31NO3
Molecular Weight 393.5 g/mol
CAS No. 103562-82-9
Cat. No. B1671318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE2-CDS
CAS103562-82-9
Synonyms(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene
CDS-E2
E2-CDS
estradiol 17-dihydrotrigonelline
estradiol chemical delivery system
Molecular FormulaC25H31NO3
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1
InChIKeyKTMLJZFJHDUEAU-BZDYCCQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E2-CDS (CAS 103562-82-9): Brain-Selective Estradiol Prodrug for CNS-Targeted Research and Therapeutic Development


E2-CDS (Estradiol 17-Dihydrotrigonelline, CAS 103562-82-9), also known as Estredox, is a redox-based chemical delivery system (CDS) prodrug designed to enable brain-selective and sustained delivery of estradiol (E2) [1]. The compound consists of an estradiol moiety linked at the 17β-position to a 1-methyl-1,4-dihydropyridine-3-carboxylate carrier [2]. This molecular design exploits an interconvertible dihydropyridine ⇌ pyridinium salt redox reaction: the lipophilic E2-CDS readily crosses the blood-brain barrier (BBB), undergoes enzymatic oxidation to the charged, hydrophilic quaternary pyridinium salt (E2-Q+), which becomes 'locked' within the brain compartment, and subsequently hydrolyzes to slowly release active estradiol [3]. E2-CDS has been evaluated in preclinical rodent models and Phase I human clinical trials for applications including vasomotor symptom management, prostate cancer, and weight regulation [4].

Why E2-CDS Cannot Be Replaced by Unmodified Estradiol or Conventional Estrogen Prodrugs


Unmodified estradiol and conventional estrogen prodrugs (e.g., estradiol valerate, estradiol benzoate) lack the brain-selective retention mechanism inherent to the CDS design [1]. While estradiol readily crosses the BBB, it is not retained by brain tissue and rapidly equilibrates with the periphery, obligating frequent dosing to maintain CNS concentrations while simultaneously generating sustained high peripheral hormone levels linked to metabolic disturbances and carcinogenic risk [2]. In contrast, the E2-CDS dihydropyridine carrier undergoes enzymatic oxidation to the charged E2-Q+ species, which is sequestered within the brain compartment and exhibits a brain tissue half-life of approximately 8 days, whereas both E2-CDS and E2-Q+ are rapidly cleared from plasma and peripheral tissues [3]. This fundamental pharmacokinetic divergence means that substituting E2-CDS with unmodified estradiol or simple estradiol esters in CNS-targeted protocols will fail to replicate the sustained, brain-selective exposure profile and will instead produce the undesirable high-peripheral/low-CNS retention characteristic of conventional estrogen therapy. The quantitative evidence below substantiates why E2-CDS represents a distinct pharmacological tool that cannot be interchanged with alternative estrogen sources.

E2-CDS Quantitative Differentiation: Comparative Evidence vs. Unmodified Estradiol and Conventional Estrogen Therapy


Brain E2 Concentration: 81-Fold to 182-Fold Enhancement Over Equimolar Estradiol

In a direct head-to-head comparison in ovariectomized rats, E2-CDS (1.0 mg/kg, i.v.) produced estradiol concentrations in brain tissue that were 81-fold greater than equimolar estradiol (0.7 mg/kg) at 1 day post-injection, and 182-fold greater at 7 days post-injection [1].

Brain-selective drug delivery CNS pharmacokinetics Estrogen neuropharmacology

Brain-to-Serum E2 Ratio: 30-Fold to 82-Fold CNS Selectivity Over Peripheral Tissues

Following a single i.v. injection of E2-CDS, brain levels of E2 exceeded serum levels by 30-fold at day 1, 41-fold at day 7, and 82-fold at day 14; similarly, brain levels of the locked-in metabolite E2-Q+ exceeded serum levels by 33-fold (day 1), 70-fold (day 7), and 294-fold (day 14) [1].

Tissue distribution Blood-brain barrier CNS selectivity

LH Suppression: 86% Reduction with E2-CDS vs. 29% with Equimolar Estradiol

A single 1.0 mg/kg i.v. dose of E2-CDS suppressed plasma luteinizing hormone (LH) by 86% at day 7 post-injection in ovariectomized rats, whereas an equimolar dose of unmodified estradiol (0.7 mg/kg) suppressed LH by only 29%, a value not significantly different from baseline [1]. Follicle-stimulating hormone (FSH) was suppressed by 58% with E2-CDS versus 20% with estradiol at day 7 [1].

Hypothalamic-pituitary-gonadal axis Gonadotropin suppression Pharmacodynamics

Brain E2-Q+ Half-Life: ~8 Days vs. Rapid Peripheral Clearance

The locked-in metabolite E2-Q+ exhibited an apparent half-life of approximately 8 days in whole brain and hypothalamus, while both E2-CDS and its metabolites were rapidly cleared from plasma and peripheral tissues including liver, kidney, lung, heart, and uterus [1].

CNS pharmacokinetics Drug retention Metabolite half-life

Prostate Tumor Growth Suppression: 61% Reduction vs. 20% with Castration

In Fischer 344 rats bearing the Segaloff 11095 prostate carcinoma, E2-CDS administered once weekly for two consecutive weeks (0.5 mg/kg i.v.) reduced tumor growth by 61%, whereas surgical castration reduced tumor weight by only 20% [1]. Concurrently, E2-CDS suppressed plasma testosterone by 98%, comparable to castration (97%), and reduced ventral prostate weight by 70% and seminal vesicle weight by 50% [1].

Prostate cancer Androgen suppression Tumor xenograft

Sustained Brain E2-Q+ Detection: 24 Days vs. No Detectable E2 with Estradiol Benzoate

Following repeated i.v. administration of E2-CDS (0.3 mg/kg daily for 10 days) in orchidectomized rats, detectable levels of the locked-in metabolite E2-Q+ remained in the hypothalamus, striatum, and cortex for 24 days post-treatment. In contrast, estradiol benzoate (E2-BZ)-treated rats showed no detectable estradiol in any brain region by day 1-2 post-treatment [1].

Brain retention Estrogen replacement therapy CNS drug persistence

E2-CDS Application Scenarios Based on Verified Quantitative Differentiation


CNS Estrogen Pharmacology Studies Requiring Sustained Brain E2 Exposure Without Peripheral Hyperestrogenism

Researchers investigating the central effects of estradiol on cognition, neuroprotection, mood, or hypothalamic function should select E2-CDS when the experimental objective requires sustained brain estradiol exposure while avoiding the confounding effects of elevated peripheral hormone levels. The 81- to 182-fold brain E2 enhancement over equimolar estradiol [1] and the 30- to 82-fold brain-to-serum E2 ratio [2] enable CNS-focused pharmacology that is not achievable with unmodified estradiol or estradiol esters. This scenario is particularly relevant for studies of menopausal cognitive decline, neuroinflammation, or hypothalamic regulation of energy homeostasis.

Prostate Cancer Models Evaluating Central Androgen Suppression

For preclinical prostate cancer studies requiring maximal suppression of the hypothalamic-pituitary-gonadal axis, E2-CDS offers quantifiable superiority: 61% tumor growth reduction versus 20% with castration, coupled with 98% plasma testosterone suppression [1]. Researchers should consider E2-CDS when evaluating therapeutic strategies that leverage central estrogen feedback to suppress androgen production, particularly in castration-resistant prostate cancer models where alternative mechanisms of androgen suppression are needed.

Phase I/II Clinical Development of Brain-Targeted Estrogen Therapeutics

Clinical development programs for CNS-targeted estrogen therapies can leverage the validated Phase I clinical data demonstrating dose-dependent LH suppression following i.v. and buccal E2-CDS administration in postmenopausal women [1]. The compound's formulation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) enables both intravenous and transmucosal delivery routes with 20-25% buccal bioavailability [1]. E2-CDS serves as a prototypical brain-targeted estrogen delivery system with established human safety and pharmacodynamic data.

Chronic Weight Regulation Studies in Obesity Models

Investigators studying central estrogenic regulation of body weight and food intake should utilize E2-CDS for its demonstrated ability to produce chronic, dose-dependent body weight reduction in both lean and obese rat models [1]. The sustained brain E2-Q+ half-life of approximately 8 days [2] provides a unique pharmacological tool for dissecting the central versus peripheral contributions of estradiol to energy homeostasis, without the confounding influence of continuously elevated peripheral estradiol levels associated with conventional estrogen therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for E2-CDS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.